molecular formula C16H14FN3O2S2 B4561439 4-{[2-(3-fluorophenyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole

4-{[2-(3-fluorophenyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole

Cat. No.: B4561439
M. Wt: 363.4 g/mol
InChI Key: RFRQUKYGHLIXID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[2-(3-fluorophenyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole is a useful research compound. Its molecular formula is C16H14FN3O2S2 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.05114721 g/mol and the complexity rating of the compound is 556. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antiproliferative Activities

A series of pyrazole-sulfonamide derivatives, related to the chemical structure of interest, were synthesized and characterized for their antiproliferative activities against cancer cell lines. Notably, some derivatives demonstrated promising broad-spectrum antitumor activity, highlighting the potential of such compounds in cancer research (Mert et al., 2014).

Heterocyclic Sulfonamides and Sulfonyl Fluorides Synthesis

Research focused on the efficient synthesis of heterocyclic sulfonyl fluorides and sulfonamides using a sulfur-functionalized aminoacrolein derivative. This work demonstrates the chemical versatility of sulfonamide structures for developing compounds with potential medicinal applications (Tucker et al., 2015).

Antimicrobial Activity

Studies on new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole revealed compounds with significant antimicrobial properties. This suggests the utility of sulfonamide derivatives in combating microbial infections (El‐Emary et al., 2002).

Carbonic Anhydrase Inhibition

Benzolamide-like derivatives of sulfonamide were investigated for their inhibitory effects on carbonic anhydrase isozymes, crucial for various physiological functions. Some compounds showed potent inhibitory activity, indicating the potential for therapeutic applications (Supuran et al., 1998).

Antimycobacterial and Antitumor Potentials

Fluorinated benzothiazolo imidazole compounds were synthesized and assessed for their antimicrobial activities. Certain derivatives displayed promising activity, underscoring the chemical framework's relevance in developing new antimicrobial agents (Sathe et al., 2011).

Coordination Chemistry

Research on the coordination and rearrangement of sulfonamide derivatives with metal centers provides insights into the structural and electronic characteristics of these complexes, which could be harnessed for catalytic, material science, and pharmaceutical applications (Bermejo et al., 2000).

Polyamides with High Performance

The synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties was reported, showcasing materials with exceptional thermal stability, mechanical strength, and dielectric properties. These materials are promising for advanced technological applications (Liu et al., 2013).

Properties

IUPAC Name

4-[2-(3-fluorophenyl)pyrrolidin-1-yl]sulfonyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2S2/c17-12-5-1-4-11(10-12)14-7-3-9-20(14)24(21,22)15-8-2-6-13-16(15)19-23-18-13/h1-2,4-6,8,10,14H,3,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRQUKYGHLIXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC3=NSN=C32)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[2-(3-fluorophenyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole
Reactant of Route 2
4-{[2-(3-fluorophenyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole
Reactant of Route 3
4-{[2-(3-fluorophenyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole
Reactant of Route 4
4-{[2-(3-fluorophenyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole
Reactant of Route 5
4-{[2-(3-fluorophenyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole
Reactant of Route 6
4-{[2-(3-fluorophenyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.